molecular formula C9H15N5O2 B10904910 1-Methyl-4-(1-methyl-4-nitro-1H-pyrazol-3-yl)piperazine

1-Methyl-4-(1-methyl-4-nitro-1H-pyrazol-3-yl)piperazine

Cat. No.: B10904910
M. Wt: 225.25 g/mol
InChI Key: MTYCIXMPPBDDKY-UHFFFAOYSA-N
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Description

1-Methyl-4-(1-methyl-4-nitro-1H-pyrazol-3-yl)piperazine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

The synthesis of 1-Methyl-4-(1-methyl-4-nitro-1H-pyrazol-3-yl)piperazine typically involves the nitration of 1-methylpyrazole followed by a coupling reaction with piperazine. The nitration process is carried out using nitric acid and sulfuric acid as reagents . The reaction conditions include maintaining a temperature of around 100°C for several hours to ensure complete nitration. The resulting nitro compound is then reacted with piperazine under controlled conditions to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1-Methyl-4-(1-methyl-4-nitro-1H-pyrazol-3-yl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-4-(1-methyl-4-nitro-1H-pyrazol-3-yl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(1-methyl-4-nitro-1H-pyrazol-3-yl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activities and disrupt cellular processes .

Comparison with Similar Compounds

1-Methyl-4-(1-methyl-4-nitro-1H-pyrazol-3-yl)piperazine can be compared with other pyrazole derivatives such as:

The uniqueness of this compound lies in its combined pyrazole and piperazine structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H15N5O2

Molecular Weight

225.25 g/mol

IUPAC Name

1-methyl-4-(1-methyl-4-nitropyrazol-3-yl)piperazine

InChI

InChI=1S/C9H15N5O2/c1-11-3-5-13(6-4-11)9-8(14(15)16)7-12(2)10-9/h7H,3-6H2,1-2H3

InChI Key

MTYCIXMPPBDDKY-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NN(C=C2[N+](=O)[O-])C

Origin of Product

United States

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